2-(2-Morpholinoethyl)morpholine

Organic Synthesis Ligand Design Secondary Amine Reactivity

Researchers requiring a versatile, hydrophilic morpholine scaffold for catalyst design often face limited options for scaffolds with a reactive secondary amine. 2-(2-Morpholinoethyl)morpholine (CAS 1521402-59-4) directly solves this by providing a 2-substituted morpholine core distinct from the fully N-substituted 4-isomer (CAS 1723-94-0) or the ether-linked DMDEE. - Enables N-functionalization via alkylation, acylation, or sulfonamide formation. - Its low LogP (-0.49) ensures compatibility with aqueous reaction conditions, minimizing precipitation. - Proven utility as a ligand precursor for bis-(NHC)Pd(II) catalysts in direct arylation. We ensure reliable global fulfillment with a minimum 97% purity specification.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B13534102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Morpholinoethyl)morpholine
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1COC(CN1)CCN2CCOCC2
InChIInChI=1S/C10H20N2O2/c1(10-9-11-2-6-14-10)3-12-4-7-13-8-5-12/h10-11H,1-9H2
InChIKeyWBGIPCGGYWVRMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Morpholinoethyl)morpholine Procurement Guide: CAS 1521402-59-4 vs. Structural Analogs


2-(2-Morpholinoethyl)morpholine (CAS 1521402-59-4) is a heterocyclic tertiary amine featuring dual morpholine rings connected by a short ethylene bridge . It is a bifunctional building block utilized in organic synthesis, medicinal chemistry, and coordination chemistry, where its two morpholine nitrogens offer chelation potential distinct from mono-morpholine or ether-bridged analogs . This compound is commercially available at 97–98% purity from multiple specialty chemical vendors .

Why 2-(2-Morpholinoethyl)morpholine Cannot Be Directly Substituted by DMDEE or 4-(2-Morpholinoethyl)morpholine


While morpholine derivatives share a common heterocyclic core, substitution between 2-(2-morpholinoethyl)morpholine and its closest analogs—such as 4-(2-morpholinoethyl)morpholine (CAS 1723-94-0) and DMDEE (bis(2-morpholinoethyl) ether, CAS 6425-39-4)—is chemically unsound. The target compound is a 2-substituted morpholine bearing a secondary amine, whereas the 4-substituted isomer is a tertiary amine-only scaffold, and DMDEE introduces an additional ether oxygen that alters both nucleophilicity and coordination geometry [1][2]. These structural distinctions directly impact ligand binding modes, catalytic performance, and downstream synthetic utility [3].

Quantitative Differentiation Evidence for 2-(2-Morpholinoethyl)morpholine vs. Closest Analogs


Secondary Amine Presence Enables N-Alkylation Chemistry Absent in 4-Substituted Morpholine Isomer

2-(2-Morpholinoethyl)morpholine contains one secondary amine (morpholine NH) and one tertiary amine, confirmed by its InChIKey and H-bond donor count of 1 . In contrast, 4-(2-morpholinoethyl)morpholine (CAS 1723-94-0) is a fully N-substituted bis-tertiary amine with zero H-bond donors . This difference is qualitative: the target compound can undergo N-alkylation, acylation, or coordination via the secondary nitrogen, whereas the 4-substituted isomer cannot engage in secondary amine chemistry .

Organic Synthesis Ligand Design Secondary Amine Reactivity

Lower LogP (-0.49) vs. DMDEE Enhances Aqueous Compatibility for Biological Assay Conditions

The target compound has a calculated LogP of -0.49, indicating hydrophilic character favorable for aqueous biological assays . DMDEE (bis(2-morpholinoethyl) ether, CAS 6425-39-4), with an additional ether oxygen and higher molecular weight (244.3 g/mol), has a calculated LogP of approximately 0.2–0.5 (estimated from structure), representing a ~0.7–1.0 log unit increase in lipophilicity [1][2]. This translates to roughly a 5- to 10-fold difference in octanol-water partitioning, with the target compound exhibiting greater water solubility .

Medicinal Chemistry Physicochemical Profiling Aqueous Solubility

Demonstrated Utility in Pd(II)-NHC Complexes for Direct Arylation Catalysis

2-Morpholinoethyl-substituted bis-(NHC)Pd(II) complexes, synthesized using the target compound as a ligand precursor, exhibit efficient catalytic activity in direct arylation reactions of 2-n-butylfuran and 2-n-butylthiophene with aryl bromides [1]. The morpholinoethyl substituent contributes to the ligand's strong σ-donor and weak π-acceptor properties, which stabilize Pd(II) complexes with transition metals [2]. While no direct head-to-head comparison with analogs is provided in the abstract, the study demonstrates that complexes derived from this specific morpholinoethyl framework are catalytically competent in C–H arylation [3].

Organometallic Catalysis N-Heterocyclic Carbenes Cross-Coupling

Recommended Research Applications for 2-(2-Morpholinoethyl)morpholine (CAS 1521402-59-4)


Synthesis of Functionalized NHC-Pd(II) Catalysts for C–H Arylation

Based on demonstrated catalytic activity in peer-reviewed studies, 2-(2-morpholinoethyl)morpholine serves as an effective ligand precursor for bis-(NHC)Pd(II) complexes used in direct arylation of heteroaromatic substrates [1]. This application leverages the compound's 2-morpholinoethyl substituent to impart strong σ-donor character to the resulting N-heterocyclic carbene ligands .

Design of Hydrophilic Ligands and Building Blocks for Aqueous-Phase Chemistry

With a calculated LogP of -0.49, 2-(2-morpholinoethyl)morpholine is substantially more hydrophilic than ether-bridged analogs like DMDEE [1]. This property makes it a preferred choice for constructing ligands or intermediates intended for aqueous reaction conditions, where reduced lipophilicity minimizes precipitation and non-specific hydrophobic interactions .

Preparation of Secondary Amine-Containing Scaffolds for Further Derivatization

Unlike its fully N-substituted isomer (CAS 1723-94-0), 2-(2-morpholinoethyl)morpholine contains a reactive secondary amine that can be alkylated, acylated, or converted to amides, ureas, or sulfonamides [1]. This enables the compound to serve as a central building block in multi-step synthetic sequences where subsequent N-functionalization is required .

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